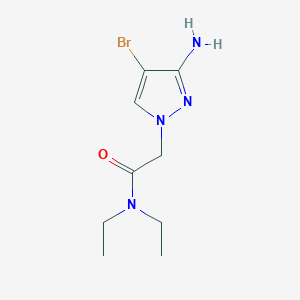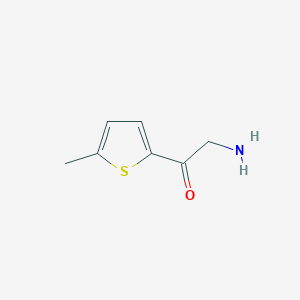
Ethanone, 2-amino-1-(5-methyl-2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-amino-1-(5-methyl-2-thienyl)- is a chemical compound with the molecular formula C7H9NOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-amino-1-(5-methyl-2-thienyl)- typically involves the reaction of 2-bromo-1-(5-methyl-2-thienyl) ethanone with thiourea or substituted thioamides. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Ethanone, 2-amino-1-(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
科学的研究の応用
Ethanone, 2-amino-1-(5-methyl-2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new drugs with anti-inflammatory and antiviral activities.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of Ethanone, 2-amino-1-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Ethanone, 2-amino-1-(5-methyl-2-thienyl)- can be compared with other similar compounds, such as:
Ethanone, 1-(2-thienyl)-: This compound has a similar structure but lacks the amino group, which may result in different biological activities.
Ethanone, 1-(4-methyl-2-thienyl)-: This compound has a similar structure but with a different substitution pattern, which may affect its reactivity and biological properties.
The uniqueness of Ethanone, 2-amino-1-(5-methyl-2-thienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
2-amino-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4,8H2,1H3 |
InChIキー |
ZXXSOOQFZGARGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


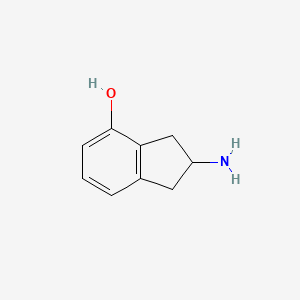
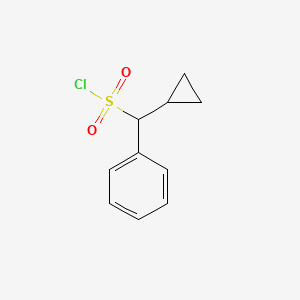
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
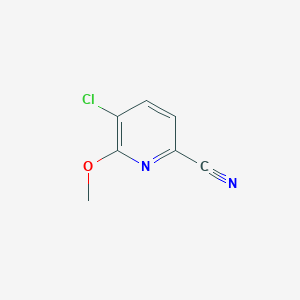
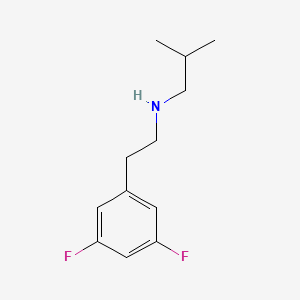
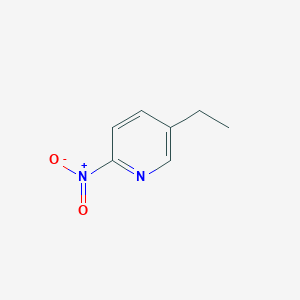
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
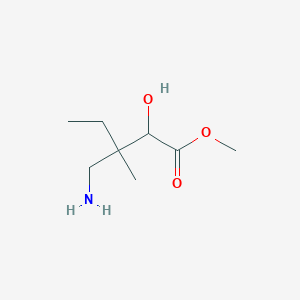
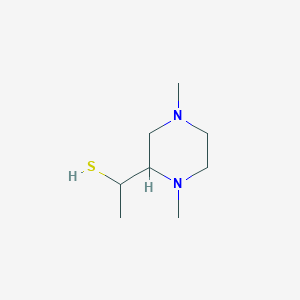
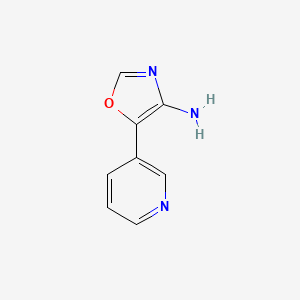

![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
